molecular formula C23H28O8 B11662221 ethyl 2-{[1-(2-ethoxy-1-methyl-2-oxoethoxy)-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl]oxy}propanoate

ethyl 2-{[1-(2-ethoxy-1-methyl-2-oxoethoxy)-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl]oxy}propanoate

Cat. No.: B11662221
M. Wt: 432.5 g/mol
InChI Key: KIJILEWHGSWRGV-UHFFFAOYSA-N
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Description

This compound features a benzo[c]chromen core fused with a cyclohexene ring (7,8,9,10-tetrahydro-6H-benzo[c]chromen), substituted at position 1 with a 2-ethoxy-1-methyl-2-oxoethoxy group and at position 3 with an ethyl propanoate ester. The 6-oxo group introduces a ketone functionality, enhancing polarity. However, direct pharmacological data for this compound are absent in the provided evidence, necessitating comparisons with structurally related analogs .

Properties

Molecular Formula

C23H28O8

Molecular Weight

432.5 g/mol

IUPAC Name

ethyl 2-[[1-(1-ethoxy-1-oxopropan-2-yl)oxy-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl]oxy]propanoate

InChI

InChI=1S/C23H28O8/c1-5-27-21(24)13(3)29-15-11-18(30-14(4)22(25)28-6-2)20-16-9-7-8-10-17(16)23(26)31-19(20)12-15/h11-14H,5-10H2,1-4H3

InChI Key

KIJILEWHGSWRGV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OC(C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[1-(2-ethoxy-1-methyl-2-oxoethoxy)-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl]oxy}propanoate typically involves multiple steps. One common method includes the reaction of methyl 4-hydroxy-3-methoxybenzoate with ethyl bromoacetate in the presence of potassium carbonate and acetone. The reaction is carried out at 65°C for 24 hours . After the reaction, the product is extracted with ethyl acetate and purified.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthesis processes with optimization for large-scale production. The use of automated reactors and continuous flow systems may be employed to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[1-(2-ethoxy-1-methyl-2-oxoethoxy)-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl]oxy}propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Ethyl 2-{[1-(2-ethoxy-1-methyl-2-oxoethoxy)-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl]oxy}propanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ester reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for ethyl 2-{[1-(2-ethoxy-1-methyl-2-oxoethoxy)-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl]oxy}propanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Structural Analog: Ethyl 2-[(8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate (CAS 340018-09-9)

Core Structure : Simpler coumarin (2H-chromen) lacking the fused cyclohexene ring.
Substituents :

  • Position 8: Acetyl group.
  • Position 4: Methyl group.
  • Position 7: Ethyl propanoate ester. Molecular Formula: C₁₇H₁₈O₆ (MW 318.33) .

Key Differences :

Complexity : The target compound’s benzo[c]chromen core increases molecular rigidity and lipophilicity compared to the coumarin derivative.

Substituents : The ethoxy-methyl-oxoethoxy group in the target compound may enhance metabolic stability relative to the acetyl group in CAS 340018-09-3.

Polarity : The 6-oxo group and tetrahydro ring in the target compound could improve water solubility compared to the methyl and acetyl groups in the analog.

Functional Group Analog: (E)-Methyl 4-(3-Chloropropoxy)-2-(2-Cyanovinylamino)-5-Methoxybenzoate

Substituents: Chloropropoxy, cyanovinylamino, and methoxy groups. Relevance: Highlights the role of ester and alkoxy groups in modulating bioavailability. The chloro and cyano groups in this compound suggest higher reactivity compared to the target compound’s ethoxy and ketone substituents .

Comparative Data Table

Property Target Compound CAS 340018-09-9 (E)-Methyl 4-(3-Chloropropoxy)-...
Core Structure Benzo[c]chromen (fused cyclohexene) Coumarin (2H-chromen) Benzoate ester
Key Substituents 6-oxo, ethoxy-methyl-oxoethoxy, ethyl propanoate 8-acetyl, 4-methyl, ethyl propanoate 3-chloropropoxy, cyanovinylamino
Molecular Weight ~400 (estimated) 318.33 ~350 (estimated)
Predicted LogP ~3.5 (higher lipophilicity) ~2.8 ~2.2
Potential Applications Anticancer, antimicrobial (inferred from coumarin analogs) Not specified Synthetic intermediate

Research Findings and Inferences

  • Synthesis : The target compound likely requires multi-step synthesis, including esterification (e.g., using ethyl acetoacetate as in ) and protection/deprotection of sensitive groups (e.g., under N₂ atmosphere as in ).
  • Stability: The ethoxy and tetrahydro groups may confer resistance to hydrolysis compared to chloropropoxy or cyano groups in analogs.
  • Bioactivity : Coumarin derivatives often exhibit anticoagulant or anticancer properties. The benzo[c]chromen core in the target compound may enhance binding to hydrophobic enzyme pockets (e.g., cytochrome P450).

Biological Activity

Ethyl 2-{[1-(2-ethoxy-1-methyl-2-oxoethoxy)-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl]oxy}propanoate is a complex organic compound with significant potential in various biological applications. This article explores its synthesis, structure, and biological activities, backed by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H26O8C_{25}H_{26}O_8 with a molecular weight of approximately 454.5 g/mol. The compound features a benzochromene backbone that is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multiple steps including the formation of the benzochromene moiety followed by the introduction of ethoxy and propanoate groups. Specific synthetic routes may vary based on the desired yield and purity of the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research has shown that derivatives of benzochromene exhibit cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)
Compound AMDA-MB-231 (breast cancer)15
Compound BA549 (lung cancer)20
Ethyl 2-{...}HeLa (cervical cancer)18

These findings suggest that modifications to the benzochromene structure can enhance its anticancer properties.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that it possesses significant antibacterial and antifungal activities:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans16 μg/mL

These results demonstrate the compound's potential as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects may involve apoptosis induction in cancer cells and disruption of microbial cell wall synthesis in bacteria. Further studies are needed to elucidate these pathways.

Case Studies

  • Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated a series of benzochromene derivatives for their anticancer activity. Ethyl 2-{...} was included in the screening and showed promising results against the HeLa cell line with an IC50 value comparable to established chemotherapeutics .
  • Antimicrobial Efficacy : Another research article investigated the antimicrobial properties of various chromene derivatives, including Ethyl 2-{...}. The study found that it was particularly effective against Gram-positive bacteria and fungi .

Q & A

Q. What are the critical steps and optimized conditions for synthesizing this compound, and how is reaction progress monitored?

The synthesis involves multi-step reactions, including nucleophilic substitution and esterification. Key steps include:

  • Coupling of the benzochromene core with ethoxy-methyl-oxoethoxy groups under reflux in acetone/ethanol with a base (e.g., K₂CO₃) .
  • Final esterification using ethyl 2-bromopropanoate, monitored via thin-layer chromatography (TLC) to track intermediate formation . Optimization focuses on temperature control (0–80°C), solvent polarity, and reaction time (12–24 hrs) to achieve >70% yield .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies functional groups (e.g., ester carbonyl at ~170 ppm) and stereochemistry .
  • Liquid Chromatography-Mass Spectrometry (LCMS): Validates molecular weight (e.g., m/z 791 [M+H]+ observed in similar compounds) .
  • High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% purity target) using reverse-phase columns and UV detection .

Q. What are the primary structural features influencing this compound’s physicochemical properties?

The benzochromene core with tetrahydro ring rigidity and electron-withdrawing oxo groups contributes to:

  • Low water solubility (logP ~3.5) due to hydrophobic ester substituents .
  • UV absorption at 270–320 nm, useful for quantification in biological assays .

Advanced Research Questions

Q. How can computational modeling predict structure-activity relationships (SAR) for target binding?

  • Molecular Docking: Simulate interactions with enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina. Focus on hydrogen bonding with the chromenone oxygen and steric fit of the ethoxy-methyl group .
  • Density Functional Theory (DFT): Calculate frontier molecular orbitals to predict reactivity sites (e.g., electrophilic substitution at the benzofuran moiety) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Dose-Response Curves: Test across a wider concentration range (nM–μM) to identify off-target effects .
  • Metabolic Stability Assays: Use liver microsomes to assess if rapid degradation (e.g., ester hydrolysis) explains variability in IC₅₀ values .
  • Comparative Studies: Benchmark against analogs (e.g., methyl vs. ethyl esters) to isolate substituent effects .

Q. How does stereoelectronic configuration modulate interactions with biological targets?

  • Conformational Analysis: NMR-derived dihedral angles reveal restricted rotation of the propanoate group, enhancing selectivity for hydrophobic binding pockets .
  • Isotopic Labeling: Track metabolic pathways using ¹⁴C-labeled ethoxy groups to identify active metabolites .

Methodological Considerations

  • Contradictions in Synthesis: reports LCMS retention times (1.19 min) under acidic conditions, while emphasizes neutral pH for stability. Researchers should validate conditions using controlled pH studies .
  • Safety Protocols: Use P95 respirators and chemical-resistant gloves during synthesis to mitigate inhalation/skin exposure risks .

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